Bifunctional Architecture vs. Monofunctional Analogs
1-(Bromoacetyl)azetidin-2-one is the only compound among its closest structural analogs that simultaneously presents a β-lactam carbonyl (C2=O) and an α-bromo ketone (N-COCH₂Br). The β-lactam carbonyl enables nucleophilic ring-opening (aminolysis, hydrolysis, alcoholysis), while the bromoacetyl group enables S_N2 alkylation with amines, thiols, and other nucleophiles. In contrast, N-bromoacetylazetidine (CAS 885267-00-5, C₅H₈BrNO, MW 178.03) lacks the C2 carbonyl entirely, precluding ring-opening transformations . Parent azetidin-2-one (CAS 930-21-2, C₃H₅NO, MW 71.08) carries no bromoacetyl group and therefore cannot serve as an alkylating agent . 1-Acetylazetidin-2-one (CAS 51599-74-7, C₅H₇NO₂, MW 113.11) bears a non-halogenated acetyl group (C-Cl BDE absent), eliminating electrophilic alkylation capability . The target compound thus enables sequential or orthogonal derivatization strategies — ring-opening followed by alkylation, or vice versa — that are inaccessible with any single comparator .
| Evidence Dimension | Number of distinct reactive centers (β-lactam carbonyl + alkylating electrophile) |
|---|---|
| Target Compound Data | 2 reactive centers: β-lactam C2=O + BrCH₂CO (C-Br BDE ~276 kJ/mol); MW 192.01; PSA 37.38 Ų |
| Comparator Or Baseline | N-Bromoacetylazetidine: 1 reactive center (BrCH₂CO only, no lactam C=O); MW 178.03. Azetidin-2-one: 1 reactive center (lactam C=O only); MW 71.08. 1-Acetylazetidin-2-one: 1 reactive center (lactam C=O only, no halogen); MW 113.11. |
| Quantified Difference | Target possesses 2 orthogonal reactive centers vs. 1 reactive center for each comparator; MW difference of +14.0 vs. N-bromoacetylazetidine; +120.93 vs. azetidin-2-one; +78.90 vs. 1-acetylazetidin-2-one. |
| Conditions | Structural comparison based on molecular formula, functional group analysis, and predicted/computed molecular descriptors from authoritative chemical databases. |
Why This Matters
For procurement decisions, this bifunctionality means one intermediate can replace two sequential building blocks in a synthetic route, reducing step count and cumulative yield losses.
